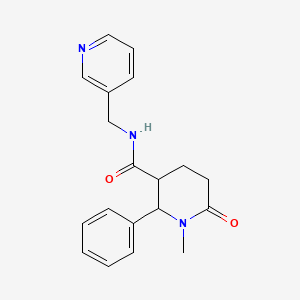
N-(1H-indol-3-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-3-yl)thiophene-2-carboxamide, also known as ITIC, is a small molecule organic semiconductor that has gained significant attention in the field of organic electronics. ITIC is a donor-acceptor type molecule that exhibits excellent photovoltaic properties, making it an ideal candidate for use in organic solar cells. In
Wirkmechanismus
The mechanism of action of N-(1H-indol-3-yl)thiophene-2-carboxamide in organic solar cells involves the absorption of light by the donor-acceptor type molecule. Upon absorption of light, N-(1H-indol-3-yl)thiophene-2-carboxamide undergoes a photoinduced electron transfer process, which leads to the separation of charge carriers. The resulting electron-hole pairs are then transported to the respective electrodes, generating a photocurrent. The efficient charge separation and transport properties of N-(1H-indol-3-yl)thiophene-2-carboxamide make it an ideal candidate for use in organic solar cells.
Biochemical and Physiological Effects:
N-(1H-indol-3-yl)thiophene-2-carboxamide has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that N-(1H-indol-3-yl)thiophene-2-carboxamide has low toxicity and does not exhibit any significant cytotoxicity towards human cells. This suggests that N-(1H-indol-3-yl)thiophene-2-carboxamide may be a safe material for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1H-indol-3-yl)thiophene-2-carboxamide has several advantages for use in lab experiments. It is a stable and easily synthesizable molecule that can be obtained in high yields with excellent purity. In addition, N-(1H-indol-3-yl)thiophene-2-carboxamide exhibits excellent photovoltaic properties, making it an ideal candidate for use in organic solar cells. However, N-(1H-indol-3-yl)thiophene-2-carboxamide also has some limitations. It is a relatively new material, and its properties and behavior under different conditions are not fully understood. This makes it challenging to optimize the performance of N-(1H-indol-3-yl)thiophene-2-carboxamide-based devices.
Zukünftige Richtungen
There are several future directions for research on N-(1H-indol-3-yl)thiophene-2-carboxamide. One area of interest is the optimization of N-(1H-indol-3-yl)thiophene-2-carboxamide-based solar cells to achieve even higher power conversion efficiencies. Another area of research is the investigation of N-(1H-indol-3-yl)thiophene-2-carboxamide for use in other organic electronic devices, such as organic field-effect transistors and organic light-emitting diodes. Furthermore, the use of N-(1H-indol-3-yl)thiophene-2-carboxamide in biomedical applications, such as drug delivery and bioimaging, is an exciting area of research that warrants further investigation. Overall, the potential applications of N-(1H-indol-3-yl)thiophene-2-carboxamide are vast, and further research is needed to fully understand its properties and behavior.
Synthesemethoden
The synthesis of N-(1H-indol-3-yl)thiophene-2-carboxamide involves the reaction of 3-bromoindole and 2-thiophenecarboxylic acid in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps, including column chromatography and recrystallization, to obtain pure N-(1H-indol-3-yl)thiophene-2-carboxamide. The synthesis of N-(1H-indol-3-yl)thiophene-2-carboxamide has been optimized to achieve high yields with excellent purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(1H-indol-3-yl)thiophene-2-carboxamide has been extensively studied for its potential use in organic solar cells. N-(1H-indol-3-yl)thiophene-2-carboxamide-based solar cells have demonstrated high power conversion efficiencies, making them a promising alternative to traditional silicon-based solar cells. In addition, N-(1H-indol-3-yl)thiophene-2-carboxamide has also been investigated for its use in other organic electronic devices, such as organic field-effect transistors and organic light-emitting diodes.
Eigenschaften
IUPAC Name |
N-(1H-indol-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c16-13(12-6-3-7-17-12)15-11-8-14-10-5-2-1-4-9(10)11/h1-8,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCMDNYLJUXTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-3-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-(4-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7552964.png)
![N-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7552970.png)
![N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-oxo-1,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B7552977.png)
![N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B7552992.png)

![4-methyl-N-[[1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]piperidin-3-yl]methyl]benzenesulfonamide](/img/structure/B7553007.png)
![3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide](/img/structure/B7553021.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide](/img/structure/B7553023.png)
![5-methyl-4-[[(E)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoyl]amino]-1H-pyrazole-3-carboxamide](/img/structure/B7553027.png)
![2-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B7553032.png)

![2,4-dioxo-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,3-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B7553042.png)

![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B7553060.png)